molecular formula C16H16N4O2S B11162246 N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide

N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide

Cat. No.: B11162246
M. Wt: 328.4 g/mol
InChI Key: CDBMVAJEVPIVTI-UHFFFAOYSA-N
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Description

N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide is a complex organic compound that features both thiazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole or indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide is unique due to its combined thiazole and indole structures, which provide a diverse range of biological activities. This dual functionality allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C16H16N4O2S/c21-14(20-16-18-8-9-23-16)6-3-7-17-15(22)13-10-11-4-1-2-5-12(11)19-13/h1-2,4-5,8-10,19H,3,6-7H2,(H,17,22)(H,18,20,21)

InChI Key

CDBMVAJEVPIVTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCC(=O)NC3=NC=CS3

Origin of Product

United States

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